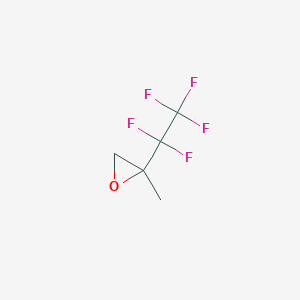
2-Methyl-2-(pentafluoroethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(pentafluoroethyl)oxirane is a fluorinated ether compound characterized by its unique structure, which includes a three-membered oxirane ring (epoxide) and a pentafluoroethyl group attached to the same carbon atom. This compound is known for its low boiling point, low surface tension, and excellent thermal stability, making it useful in various industrial applications.
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method involves the epoxidation of alkenes using peracids or metal catalysts. For instance, reacting 2-methyl-2-(pentafluoroethyl)ethene with a peracid such as meta-chloroperoxybenzoic acid (m-CPBA) can yield the desired oxirane.
Hydrofluoroalkylation: Another approach is the hydrofluoroalkylation of alkenes, where a fluorinated alkyl group is introduced to the double bond, followed by epoxidation.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactors equipped with advanced control systems to maintain optimal reaction conditions. Continuous flow reactors and batch reactors are commonly used, depending on the scale and specific requirements of the production process.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the oxirane ring into a diol or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, peracids, and metal catalysts are used under controlled temperature and pressure conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as water, alcohols, and amines are used, often in the presence of a catalyst or under specific temperature conditions.
Major Products Formed:
Oxidation Products: Peroxides, hydroperoxides, and other oxygenated derivatives.
Reduction Products: Diols, alcohols, and other reduced forms.
Substitution Products: Various fluorinated alcohols, ethers, and amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(pentafluoroethyl)oxirane finds applications across various fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in biochemical studies involving fluorinated molecules and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of refrigerants, solvents, and specialty chemicals due to its low toxicity and excellent thermal properties.
Wirkmechanismus
The mechanism by which 2-Methyl-2-(pentafluoroethyl)oxirane exerts its effects depends on the specific application. In organic synthesis, it often acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The fluorinated groups enhance its reactivity and stability, making it a valuable tool in synthetic chemistry.
Molecular Targets and Pathways:
Electrophilic Addition: The oxirane ring is highly reactive towards nucleophiles, leading to the formation of various fluorinated derivatives.
Fluorine Chemistry: The presence of fluorine atoms influences the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
Vergleich Mit ähnlichen Verbindungen
2,2,3,3,3-Pentafluoropropene: Another fluorinated olefin with similar reactivity but lacking the oxirane ring.
1,1,1,2,2-Pentafluoro-3-oxabutane: A structurally related compound with a different arrangement of fluorine atoms.
Trifluoromethoxymethane: A fluorinated ether with a simpler structure and different reactivity profile.
Uniqueness: 2-Methyl-2-(pentafluoroethyl)oxirane stands out due to its combination of the oxirane ring and the highly fluorinated ethyl group, which provides unique chemical properties not found in other similar compounds. Its reactivity, stability, and versatility make it a valuable compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-methyl-2-(1,1,2,2,2-pentafluoroethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5O/c1-3(2-11-3)4(6,7)5(8,9)10/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQAMAMRICGFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-fluoro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2677935.png)
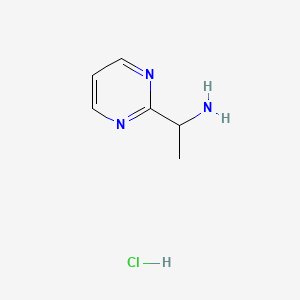
![N-[(2-Ethoxypyridin-3-yl)methyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2677937.png)
![5-amino-N-(2-fluorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2677940.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2677941.png)
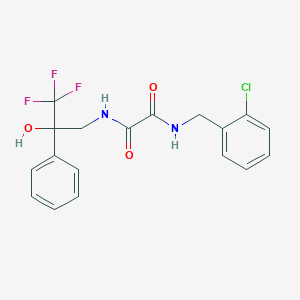
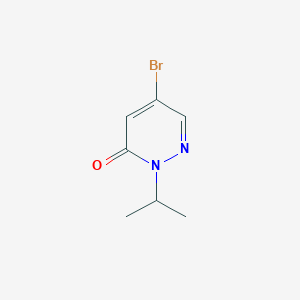
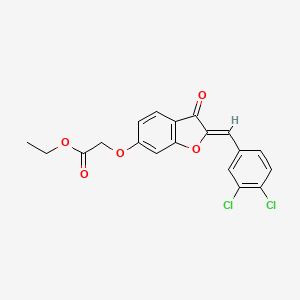
![1-[4-[4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2677949.png)
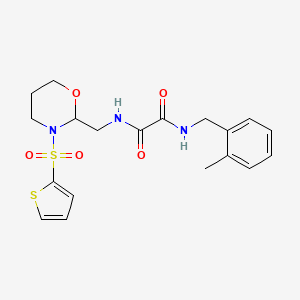
![4-(2-(3-methoxyphenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2677953.png)
![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2677954.png)
![5-Chloro-4-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine-1-carbonyl}-2-(methylsulfanyl)pyrimidine](/img/structure/B2677957.png)
![1-Cyclohexyl-3-[(4-phenylmethoxybenzoyl)amino]urea](/img/structure/B2677958.png)
